Samarium trihydride

Vue d'ensemble

Description

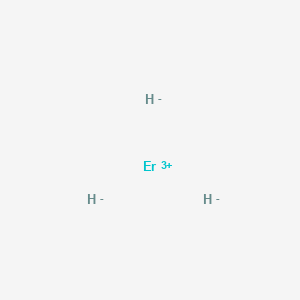

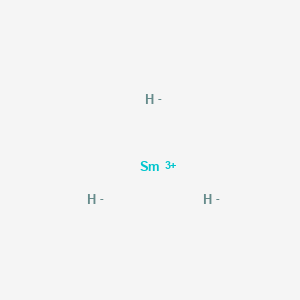

Samarium trihydride is a compound of samarium, a rare earth metal, and hydrogen . It is also known by its IUPAC name, Samarium (3+) trihydride .

Synthesis Analysis

This compound can be synthesized via various methods. For instance, a nickel-aluminum layered double hydroxide with aluminum ions partially substituted by samarium ones was successfully synthesized via coprecipitation followed by hydrothermal treatment . Another method involves the use of samarium as an efficient reducing agent and a radical generator in cyclization and a cascade addition reaction .Molecular Structure Analysis

The molecular formula of this compound is H3Sm . It has an average mass of 153.384 Da and a monoisotopic mass of 154.943176 Da .Chemical Reactions Analysis

Samarium, the metal component of this compound, is known to have a significant impact on numerous C-C and C-X (X = hetero atom) bond-forming transformations. It has been established as an exceptional chemo-selective and stereoselective reagent . Samarium (II) iodide, another compound of Samarium, has been used in numerous reductive coupling procedures as well as in natural product total synthesis .Physical And Chemical Properties Analysis

Samarium, the metal component of this compound, is a solid at 20°C with a melting point of 1072°C and a boiling point of 1794°C . It has a density of 7.52 g/cm³ . The atomic number of Samarium is 62, and its relative atomic mass is 150.36 .Applications De Recherche Scientifique

Phase Transition Under Pressure : Research by Palasyuk and Tkacz (2007) in "Solid State Communications" showed that samarium trihydride undergoes a reversible structural phase transformation from hexagonal to cubic phase under high pressure. This study contributes to understanding the compressibility and structural behavior of lanthanide trihydrides under extreme conditions (Palasyuk & Tkacz, 2007).

Optical and Electrical Switching : Kumar and Malhotra (2004) in "Applied Surface Science" discovered that samarium films can switch between reflecting and transparent states electrochemically by altering their hydrogen content. This suggests potential applications of samarium films in optical shutters and hydrogen sensor materials (Kumar & Malhotra, 2004).

Phase Equilibria Studies : Ohki et al. (1979) in the "Journal of The Less Common Metals" explored the phase equilibria of the Sm-H system, indicating the existence of this compound phase and its distinct thermodynamic properties (Ohki et al., 1979).

Encapsulation in Carbon Nanotubes : Martinčić et al. (2016) in "Polyhedron" discussed the encapsulation of samarium compounds, including this compound, into carbon nanotubes for developing next-generation radiopharmaceuticals (Martinčić et al., 2016).

Radiation Effects on Magnets : Blackmore (1985) in "IEEE Transactions on Nuclear Science" investigated the radiation effects of protons on samarium-cobalt permanent magnets, which is crucial for understanding the durability of these materials in high-radiation environments (Blackmore, 1985).

Molecular Sensors in Photopolymerization : Topa et al. (2018) in "Spectrochimica Acta" examined the use of samarium(III) complexes as luminescent probes for monitoring photopolymerization processes, highlighting the utility of samarium in advanced material science applications (Topa et al., 2018).

Safety and Hazards

Samarium, in its powder form, is considered hazardous. It is classified as an oxidizing solid and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Orientations Futures

Research into Samarium and its compounds, including Samarium trihydride, is ongoing. For instance, studies have been conducted on the thermal transformations of a layered double hydroxide containing samarium . Future research may focus on further understanding the properties of this compound and exploring its potential applications in various fields.

Propriétés

IUPAC Name |

hydride;samarium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sm.3H/q+3;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQKACOBNSOJOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[H-].[Sm+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801337290 | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13598-53-3 | |

| Record name | Samarium hydride (SmH3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium hydride (SmH3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801337290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium trihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium;chromium(3+);1-[(2-oxidonaphthalen-1-yl)diazenyl]-4-sulfonaphthalen-2-olate;3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B85170.png)